![molecular formula C16H14N2 B14754020 2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole CAS No. 2380-43-0](/img/structure/B14754020.png)
2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole is a heterocyclic compound that features a fused indene and pyrazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole typically involves the reaction of 1,3-indanedione with phenylhydrazine. The reaction is often carried out in the presence of a catalyst such as scandium trifluoromethanesulfonate. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the indene or pyrazole rings.
科学的研究の応用
2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic applications.
作用機序
The mechanism of action of 2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2,3-Diaryl-2,3,4,4a-tetrahydro-5H-indeno[1,2-c]pyridazin-5-ones: These compounds share a similar indene ring system but differ in the fused heterocyclic ring.
Pyrazolo[1,5-a]pyrimidines: These compounds also feature a pyrazole ring but are fused with a pyrimidine ring instead of an indene ring.
Uniqueness
2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
2380-43-0 |
|---|---|
分子式 |
C16H14N2 |
分子量 |
234.29 g/mol |
IUPAC名 |
2-phenyl-3a,4-dihydro-3H-indeno[1,2-c]pyrazole |
InChI |
InChI=1S/C16H14N2/c1-2-7-14(8-3-1)18-11-13-10-12-6-4-5-9-15(12)16(13)17-18/h1-9,13H,10-11H2 |
InChIキー |
QWIXANMUOJBVTC-UHFFFAOYSA-N |
正規SMILES |
C1C2CN(N=C2C3=CC=CC=C31)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)
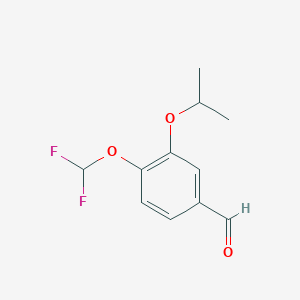
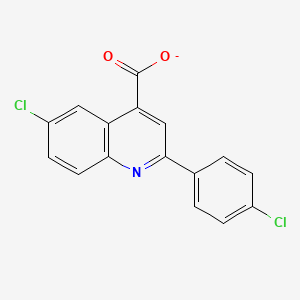
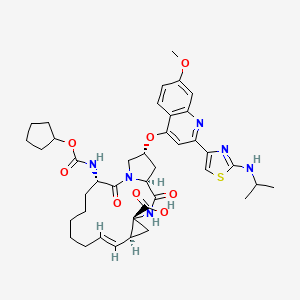
![(3S,11aR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-d]pyrido[1,2-a]pyrazine-8-carboxylic acid;(3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid](/img/structure/B14753964.png)
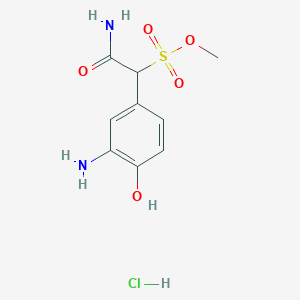
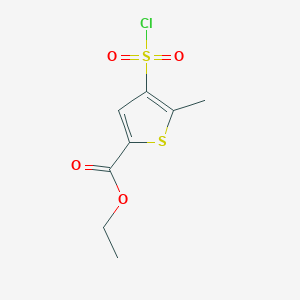
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)
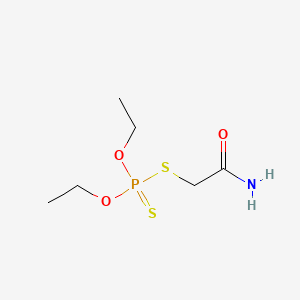
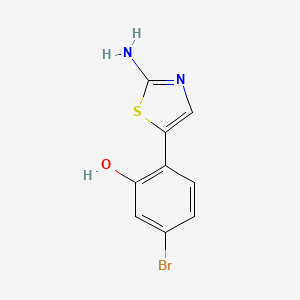
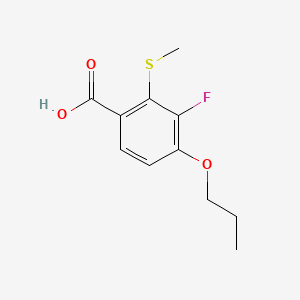
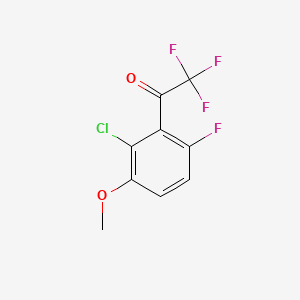
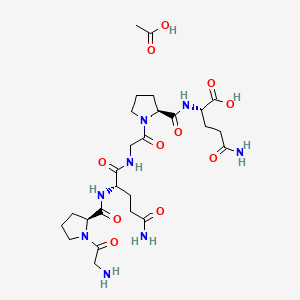
![12,14-Dioxa-1-azoniatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,9,11(15),16-heptaene](/img/structure/B14754006.png)
